molecular formula C17H16ClN3O6 B11014433 4-(acetylamino)-5-chloro-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B11014433
M. Wt: 393.8 g/mol
InChI Key: YIDZMFGSVHSTBS-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an acetylamino group, a chloro substituent, and methoxy and nitrophenyl groups.

Preparation Methods

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multiple steps. One common method includes the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . The reaction conditions often require room temperature and an extended reaction time of around 18 hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy and nitrophenyl groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chloro substituent can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like hydroxide ions or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium, and solvents such as ethanol or acetic acid. Major products formed from these reactions depend on the specific reagents and conditions used but may include derivatives with altered functional groups.

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug development for various diseases.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-(acetylamino)-5-chloro-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide include:

These compounds share structural similarities but differ in their functional groups and substituents, which can result in different chemical properties and biological activities

Properties

Molecular Formula

C17H16ClN3O6

Molecular Weight

393.8 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide

InChI

InChI=1S/C17H16ClN3O6/c1-9(22)19-13-8-16(27-3)11(7-12(13)18)17(23)20-14-6-10(21(24)25)4-5-15(14)26-2/h4-8H,1-3H3,(H,19,22)(H,20,23)

InChI Key

YIDZMFGSVHSTBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Cl

Origin of Product

United States

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